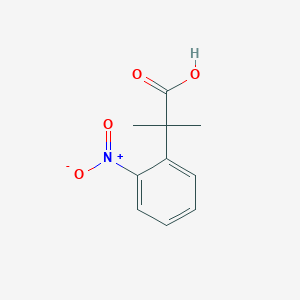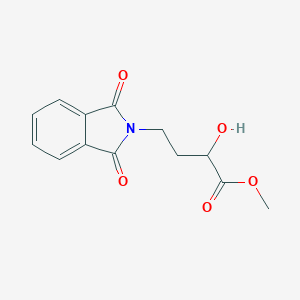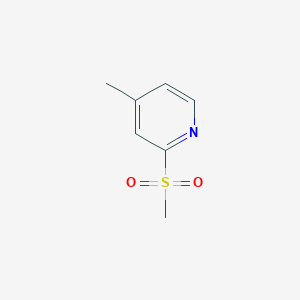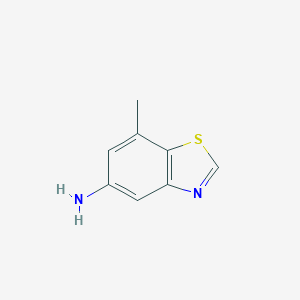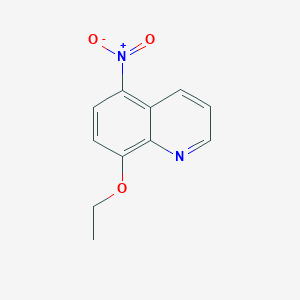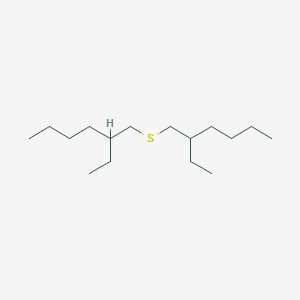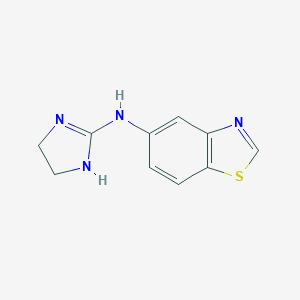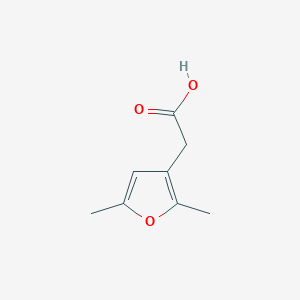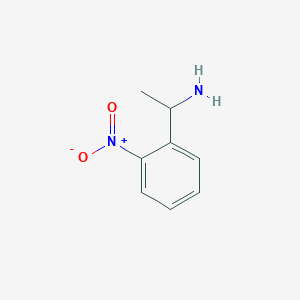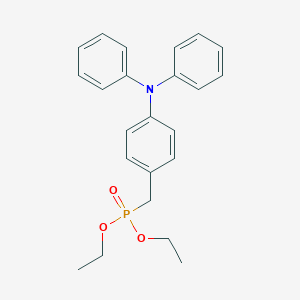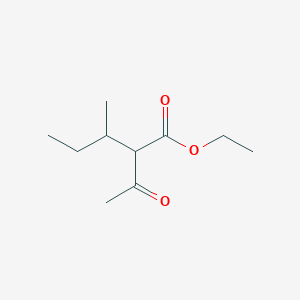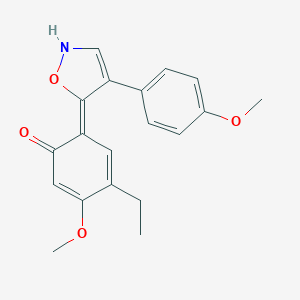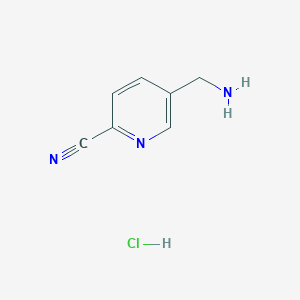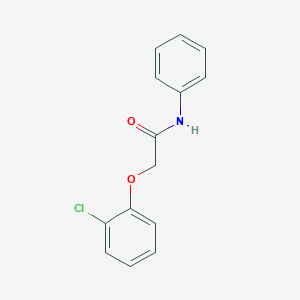
2-(2-chlorophenoxy)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-phenylacetamide, commonly known as fenoxycarb, is a synthetic insecticide that belongs to the carbamate family. It is widely used in agriculture to control pests such as aphids, whiteflies, and spider mites. Fenoxycarb has also been used in veterinary medicine to control fleas and ticks in pets.
Mechanism Of Action
Fenoxycarb works by inhibiting the activity of an enzyme called chitin synthase. Chitin is a structural component of the exoskeleton of insects and is essential for their survival. By inhibiting chitin synthesis, fenoxycarb disrupts the growth and development of insects, eventually leading to their death.
Biochemical And Physiological Effects
Fenoxycarb has been shown to have low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation. However, fenoxycarb has been found to be toxic to aquatic organisms, particularly crustaceans.
Advantages And Limitations For Lab Experiments
Fenoxycarb has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a long shelf life. However, fenoxycarb has some limitations, including its toxicity to aquatic organisms and its potential impact on non-target insects.
Future Directions
There are several areas of future research for fenoxycarb. One area is the development of new formulations that reduce its impact on non-target organisms. Another area is the study of fenoxycarb's potential as a growth regulator in plants. Finally, there is a need for more research on the potential long-term effects of fenoxycarb on the environment and human health.
Conclusion:
2-(2-chlorophenoxy)-N-phenylacetamide, or fenoxycarb, is a synthetic insecticide that has been widely used in agriculture and veterinary medicine. It works by inhibiting the activity of chitin synthase, leading to the disruption of insect growth and development. Fenoxycarb has several advantages for use in lab experiments, but also has some limitations, including its toxicity to aquatic organisms. Future research should focus on developing new formulations and studying fenoxycarb's potential as a growth regulator in plants.
Synthesis Methods
Fenoxycarb is synthesized by reacting 2-chlorophenol with phenylacetic acid in the presence of a catalyst. The resulting product is then treated with phosgene and a base to form the carbamate ester. The ester is then hydrolyzed to form fenoxycarb.
Scientific Research Applications
Fenoxycarb has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of pests, including aphids, whiteflies, and spider mites. Fenoxycarb has also been studied for its potential use in controlling fleas and ticks in pets. In addition, fenoxycarb has been studied for its potential use as a growth regulator in plants.
properties
CAS RN |
70907-01-6 |
|---|---|
Product Name |
2-(2-chlorophenoxy)-N-phenylacetamide |
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.7 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO2/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |
InChI Key |
QSYOXYOIQFKCHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



